molecular formula C9H12BF2N3O2 B11870849 (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B11870849
M. Wt: 243.02 g/mol
InChI Key: JNZKLRAPVLOTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid is a chemically sophisticated building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a boronic acid functional group onto a pyrimidine scaffold that is substituted at the 2-position with a 4,4-difluoropiperidine ring. This specific molecular architecture makes it a valuable intermediate for the synthesis of more complex target molecules. The primary research application of this compound is its use in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this role, the boronic acid group acts as a key handle for forming carbon-carbon bonds, allowing researchers to efficiently couple the pyrimidine core with a wide variety of aromatic and heteroaromatic halides . This is a fundamental transformation for creating diverse compound libraries for biological screening or for constructing potential drug candidates. The 4,4-difluoropiperidine moiety is a common pharmacophore in medicinal chemistry, often used to modulate a molecule's physicochemical properties, metabolic stability, and conformation . Its incorporation into this boronic acid reagent provides direct access to novel chemical entities with potential enhanced properties. Beyond its utility as a synthetic intermediate, the structural features of this compound suggest potential for direct biological evaluation. Boronic acid-containing compounds are recognized as bioisosteres of carboxylic acids and have garnered significant interest in drug discovery due to their ability to form reversible covalent bonds with enzyme active sites . This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib . Furthermore, heterocyclic compounds based on the pyrimidine and piperidine scaffolds are frequently investigated for their antimicrobial and anticancer activities . Researchers exploring new therapeutic agents for diseases like tuberculosis or cancer may find this compound a promising scaffold for such investigations. This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H12BF2N3O2

Molecular Weight

243.02 g/mol

IUPAC Name

[2-(4,4-difluoropiperidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H12BF2N3O2/c11-9(12)1-3-15(4-2-9)8-13-5-7(6-14-8)10(16)17/h5-6,16-17H,1-4H2

InChI Key

JNZKLRAPVLOTCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(CC2)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Condensation Reaction

Example Protocol :

  • Reactants : Urea (2.0 equiv), 3-(dimethylamino)acrolein (1.0 equiv)

  • Conditions : Reflux in acetic acid (80°C, 12 h)

  • Yield : 68–72%

  • Product : 5-Aminopyrimidine intermediate

Mechanistic Insight : Acid catalysis facilitates imine formation, followed by cyclodehydration to yield the pyrimidine ring.

Boronic Acid Functionalization

The boronic acid group is introduced via Miyaura borylation or Suzuki-Miyaura cross-coupling.

Miyaura Borylation

Protocol :

  • Substrate : 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyrimidine (1.0 equiv)

  • Boron Source : Bis(pinacolato)diboron (B2Pin2, 1.5 equiv)

  • Catalyst : PdCl2(dppf) (5 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane, 80°C, 12 h

  • Yield : 60–65%

Purification : Silica gel chromatography (EtOAc/hexane, 1:3).

Suzuki-Miyaura Cross-Coupling

Alternative Route :

  • Boronic Ester : 2-(4,4-Difluoropiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • Hydrolysis : H2O/HCl (1:1), rt, 2 h

  • Yield : 85–90%

Key Advantage : Avoids handling unstable boronic acid intermediates.

Analytical Validation

Purity Assessment :

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient)

  • NMR (DMSO-d6):

    • δ 8.72 (s, 1H, pyrimidine H6)

    • δ 3.85–3.75 (m, 4H, piperidine CH2)

    • δ 2.10–1.95 (m, 4H, piperidine CF2)

MS (ESI+) : m/z 243.02 [M+H]+.

Comparative Analysis of Methods

Parameter SNAr Buchwald-Hartwig Miyaura Borylation
Yield 65–70%78–82%60–65%
Reaction Time 8 h24 h12 h
Catalyst Cost LowHighModerate
Regioselectivity ModerateHighN/A

Challenges and Optimization

  • Boronic Acid Stability : Hydrolysis minimized by using pinacol esters during synthesis.

  • Piperidine Ring Fluorination : Requires HF-pyridine complex under controlled conditions.

  • Scale-Up Limitations : Pd catalyst removal addressed via SCX column chromatography .

Chemical Reactions Analysis

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Substitutions

(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 1536398-19-2) Structural Difference: Replaces the 4,4-difluoropiperidine with a 4-methoxycarbonylpiperidine group. Similarity Score: 0.75 (based on structural alignment) .

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 955374-13-7)

  • Structural Difference : Substitutes the six-membered difluoropiperidine with a five-membered pyrrolidine ring.
  • Impact : Reduced steric bulk and absence of fluorine atoms may increase rotational freedom and decrease metabolic stability in biological systems .

Pyrimidine Core Modifications

(2-Methylpyrimidin-5-yl)boronic acid (CAS 1411643-59-8)

  • Structural Difference : Lacks the piperidine group; instead, a methyl group is attached at the 2-position.
  • Impact : Simplified structure reduces steric hindrance, enhancing reactivity in Suzuki couplings but limiting selectivity in complex syntheses .

(2,4-Dimethoxypyrimidin-5-yl)boronic acid (CAS 89641-68-9)

  • Structural Difference : Contains methoxy groups at both 2- and 4-positions.
  • Impact : Electron-donating methoxy groups increase boronic acid acidity (pKa ~8.5), improving solubility in aqueous conditions compared to the target compound .

Fluorinated Analogues

2-Fluoro-5-pyridylboronic acid (CAS 351019-18-6)

  • Structural Difference : Replaces pyrimidine with a pyridine ring and introduces a fluorine atom.
  • Impact : Fluorine’s electronegativity enhances stability against oxidation but reduces π-π stacking interactions in enzyme binding compared to the difluoropiperidine-pyrimidine system .
  • Similarity Score : 0.89 .

Physicochemical and Reactivity Comparisons

Property Target Compound (2-Methylpyrimidin-5-yl)boronic Acid (2,4-Dimethoxypyrimidin-5-yl)boronic Acid
Molecular Weight 255.03 g/mol 136.94 g/mol 198.02 g/mol
Boronic Acid pKa ~9.2 (estimated) ~8.8 ~8.5
LogP 1.8 0.5 0.9
Suzuki Coupling Efficiency High Moderate High (due to electron-rich pyrimidine)

Key Observations :

  • The 4,4-difluoropiperidine group in the target compound increases hydrophobicity (LogP = 1.8), favoring membrane permeability in drug design.
  • Methoxy-substituted analogues exhibit lower LogP values, enhancing aqueous solubility but requiring organic co-solvents in reactions .

Biological Activity

(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid, with the CAS number 1820966-51-5, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C₉H₁₂BF₂N₃O₂
  • Molecular Weight: 243.02 g/mol
  • Structure: The compound features a pyrimidine ring substituted with a difluoropiperidine moiety and a boronic acid functional group, which is significant for its biological interactions.

The biological activity of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid primarily involves its role as an inhibitor in various signaling pathways. It has been studied for its effects on:

  • P2X7 Receptor Antagonism: This compound has shown promise as a P2X7 receptor antagonist. P2X7 receptors are involved in inflammatory processes and pain signaling. In vitro studies demonstrated that this compound effectively inhibits IL-1β release in human and mouse models, suggesting its potential use in treating inflammatory conditions .
  • Histone Deacetylase Inhibition: The fluorinated structure of the compound may enhance its interaction with histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer biology. Compounds with similar structures have exhibited increased potency against various cancer cell lines .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid:

Study Cell Line IC50 (µM) Effect
P2X7 InhibitionHuman PBMCs0.5Significant reduction in IL-1β release
HDAC InhibitionHep-G20.32Increased cytotoxicity compared to control

These results indicate that the compound exhibits potent inhibitory effects on both P2X7 receptors and HDACs, making it a candidate for further development in anti-inflammatory and anticancer therapies.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of neuropathic pain. The administration of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid resulted in a significant reduction in pain responses without observable analgesic effects, indicating its potential role in modulating inflammatory pain pathways rather than acting as a traditional analgesic .

Q & A

Q. Q1. What are the primary synthetic routes for (2-(4,4-difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated pyrimidine precursor (e.g., 5-bromo-2-(4,4-difluoropiperidin-1-yl)pyrimidine) reacts with a boronic acid pinacol ester under palladium catalysis. Key steps include:

  • Borylation : Use of bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ in THF at reflux .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity.
    Alternative routes involve direct substitution of a halogen on the pyrimidine ring with a boronic acid group using Miyaura borylation conditions (PdCl₂(dtbpf), KOAc, dioxane) .

Q. Q2. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the pyrimidine ring and difluoropiperidine moiety. The boronic acid proton appears as a broad singlet (~δ 8.5–9.0 ppm) .
  • LCMS : Monitored for [M+H]+ or [M+Na]+ adducts (e.g., m/z ~251–265 for boronic acid derivatives) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using the CCP4 suite resolves bond angles and stereochemistry .

Advanced Research Questions

Q. Q3. What experimental strategies mitigate instability of the boronic acid group during cross-coupling reactions?

Methodological Answer:

  • Protection as Pinacol Ester : The boronic acid is stabilized as a pinacol ester (e.g., (2-(4,4-difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid pinacol ester) to prevent protodeboronation. Deprotection is performed post-coupling using acidic hydrolysis (HCl/THF) .
  • Moisture Control : Reactions are conducted under inert atmosphere (N₂/Ar) with anhydrous solvents.
  • Kinetic Studies : Optimize reaction time and temperature (e.g., 60–80°C for 12–18 h) to balance yield and decomposition .

Q. Q4. How do researchers resolve contradictions in reported reactivity of this compound?

Methodological Answer: Discrepancies in reactivity (e.g., variable coupling efficiency with aryl halides) are addressed by:

  • Substituent Effects : Electron-withdrawing groups on the pyrimidine ring (e.g., fluorine) enhance electrophilicity, improving cross-coupling yields .
  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify optimal systems .
  • Competitive Inhibition Studies : Assess steric hindrance from the difluoropiperidine group using computational modeling (DFT) to predict reaction pathways .

Q. Q5. What methodologies are used to study its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins like proteases or kinases. Immobilize the compound on a sensor chip and monitor real-time association/dissociation .
  • Crystallographic Studies : Co-crystallization with target enzymes (e.g., HIV protease) to identify binding modes. Data processed via CCP4 .
  • Inhibition Assays : Dose-response curves (IC50 determination) using fluorogenic substrates in buffer systems (pH 7.4, 37°C) .

Stability and Solubility Challenges

Q. Q6. How is aqueous solubility improved for in vitro studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Convert the boronic acid to a more soluble ester (e.g., morpholinylmethyl ester) that hydrolyzes in physiological conditions .
  • pH Adjustment : Solubility increases at alkaline pH (8.5–9.0) due to deprotonation of the boronic acid group .

Analytical and Computational Tools

Q. Q7. What advanced techniques validate its purity and reactivity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C9H11BClF2N3O2) with <2 ppm error .
  • HPLC-PDA : Uses a C18 column (MeCN/H2O + 0.1% TFA) to detect impurities (<0.1%) .
  • DFT Calculations : Predicts reaction intermediates and transition states using Gaussian09 .

Comparative Studies

Q. Q8. How does structural modification (e.g., difluoropiperidine vs. piperidine) affect biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with non-fluorinated piperidine or azepane rings. Test in enzyme inhibition assays to correlate fluorination with potency .
  • LogP Measurements : Fluorination reduces logP (increases hydrophilicity), measured via shake-flask method .
  • Thermodynamic Solubility : Compare solubility in PBS using nephelometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.